

EPZ011989 hydrochloride formulation for oral gavage in mice

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Compound of Interest

Compound Name: EPZ011989 hydrochloride

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EPZ011989 Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral gavage administration of **EPZ011989 hydrochloride** in mice.

Frequently Asked Questions (FAQs)

Q1: What is EPZ011989 and what is its mechanism of action?

EPZ011989 is a potent and selective, orally bioavailable small molecule inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4] By inhibiting EZH2, EPZ011989 prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[4] Dysregulation of EZH2 activity is implicated in various cancers, and its inhibition can lead to anti-tumor effects.[1][4]

Q2: What is the recommended vehicle for formulating **EPZ011989 hydrochloride** for oral gavage in mice?



Several vehicles have been successfully used for in vivo studies in mice. A common and effective formulation is a suspension in:

- 0.5% (w/v) methyl cellulose and 0.1% (v/v) Tween-80 in deionized water.[5]
- 0.5% sodium carboxymethylcellulose and 0.1% Tween 80.[6]

For the free base of EPZ011989, the vehicle was acidified with 1 molar equivalent of HCl to improve suspension.[5] Given that the hydrochloride salt is being used, acidification may not be necessary, but it is crucial to ensure a homogenous suspension.

Q3: What are the typical dosages for **EPZ011989 hydrochloride** in mice?

Dosages can vary depending on the experimental design and mouse model. Published studies have used a range of doses, typically administered orally (p.o.) once or twice daily (BID).[1] Doses from 125 mg/kg to 1000 mg/kg have been reported.[1][5] For example, a dose of 250 mg/kg administered twice daily has been used in pediatric malignant rhabdoid tumor preclinical models.[6]

Q4: How should **EPZ011989 hydrochloride** be stored?

Stock solutions are typically stored at -20°C for up to one year or -80°C for up to two years.[1] The trifluoroacetate salt form is recommended to be stored at -20°C for up to one month and at -80°C for up to six months, sealed and away from moisture.[7] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[7] The solid compound should be stored as per the manufacturer's instructions, generally at -20°C.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Compound Precipitation in Formulation	- Low solubility in the aqueous vehicle Incorrect pH.	- Ensure thorough mixing and sonication during preparation Prepare the formulation fresh daily Consider using a small percentage of a co-solvent like DMSO (e.g., up to 10%), though vehicle tolerability should be confirmed.[8]
Inconsistent Efficacy or High Variability Between Animals	- Inaccurate dosing due to improper gavage technique Non-homogenous suspension leading to variable drug concentration Stress from handling and gavage procedure affecting outcomes. [9]	- Ensure all personnel are properly trained in oral gavage techniques Vortex the suspension immediately before each administration to ensure homogeneity Handle mice gently and consider habituating them to the procedure to reduce stress.[9]
Animal Distress or Adverse Events (e.g., weight loss, lethargy)	- Toxicity at the administered dose Esophageal or gastric injury from the gavage needle Aspiration of the formulation into the lungs.[9]	- Conduct a dose-finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain.[10]- Use appropriately sized, ball-tipped gavage needles and ensure proper restraint to prevent injury.[9]- If signs of respiratory distress occur, stop the procedure immediately and monitor the animal closely.[9] Dosing was stopped in one study due to >20% weight loss, after which the mice recovered.[6]
Difficulty in Administering the Full Dose	- High viscosity of the formulation Animal	- If using methyl cellulose, ensure the viscosity is



resistance.

appropriate for administration.
[8]- Proper restraint is crucial for successful gavage.

Quantitative Data Summary

Table 1: In Vivo Dosing and Formulation Parameters for EPZ011989

Parameter	Details	Reference
Species	SCID mice, C.B.17SC scid-/-female mice	[1],[6]
Dosing Route	Oral (p.o.)	[1]
Dosage Range	125, 250, 500, 1000 mg/kg	[1],[5]
Dosing Frequency	Single dose, twice-daily (BID)	[1]
Formulation Vehicle 1	0.5% (w/v) methyl cellulose and 0.1% Tween-80 (acidified with 1 mol equiv of HCl for free base)	[5]
Formulation Vehicle 2	0.5% sodium carboxymethylcellulose, 0.1% Tween 80	[6]

Table 2: Solubility of EPZ011989

Solvent	Concentration	Reference
DMSO	10 mg/mL	[11]
Ethanol	20 mg/mL	[11]
DMF	10 mg/mL	[11]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[11]



Experimental Protocols

Protocol 1: Formulation of EPZ011989 Hydrochloride for Oral Gavage (5 mg/mL Suspension)

Materials:

- EPZ011989 hydrochloride powder
- Methyl cellulose (or sodium carboxymethylcellulose)
- Tween-80
- Sterile deionized water
- Sterile conical tubes (15 mL and 50 mL)
- · Magnetic stirrer and stir bar
- Sonicator
- Calibrated balance and weigh boats
- Spatula

Procedure:

- Prepare the Vehicle (0.5% Methyl Cellulose with 0.1% Tween-80):
 - In a sterile 50 mL conical tube, add 40 mL of sterile deionized water.
 - While stirring with a magnetic stirrer, slowly add 0.2 g of methyl cellulose.
 - Continue stirring until the methyl cellulose is fully dissolved. This may take some time and gentle warming can aid dissolution.
 - Add 40 μL of Tween-80 to the solution.
 - Bring the final volume to 40 mL with sterile deionized water and mix thoroughly.



- Prepare the **EPZ011989 Hydrochloride** Suspension:
 - Weigh the required amount of EPZ011989 hydrochloride. For a 5 mg/mL suspension in 10 mL of vehicle, weigh 50 mg of the compound.
 - Place the weighed compound into a sterile 15 mL conical tube.
 - Add a small volume of the prepared vehicle (e.g., 2-3 mL) to the powder.
 - Vortex thoroughly to create a uniform paste.
 - Gradually add the remaining vehicle up to the 10 mL mark while continuously vortexing or stirring to ensure a homogenous suspension.
 - Sonicate the final suspension for 5-10 minutes to aid in dispersion and reduce particle size.
- · Storage and Use:
 - Prepare the suspension fresh daily.
 - Store at 4°C for the duration of the day's dosing.
 - Vortex the suspension vigorously immediately before each animal administration to ensure uniformity.

Protocol 2: Oral Gavage Administration in Mice

Materials:

- Prepared EPZ011989 hydrochloride suspension
- Appropriately sized gavage needles (e.g., 20-22 gauge, straight or curved, with a ball tip)
- 1 mL syringes
- Animal scale

Procedure:



Dose Calculation:

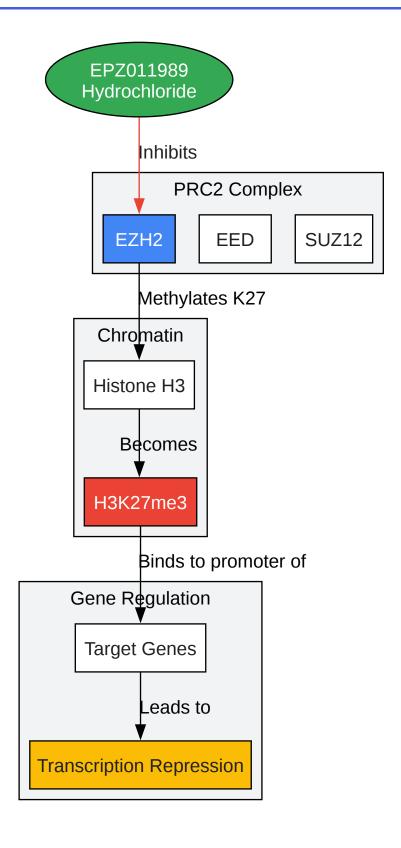
- Weigh each mouse accurately.
- Calculate the required volume for administration based on the mouse's weight and the desired dose. For a 250 mg/kg dose using a 25 mg/mL suspension, a 20 g mouse would require 0.2 mL (10 μL/g or 10 mL/kg). The total administration volume should not exceed 10 mL/kg.[9]

Animal Restraint:

- Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize its head.
- Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
- Needle Insertion and Administration:
 - Attach the gavage needle to the syringe containing the calculated dose.
 - Gently insert the ball-tipped needle into the side of the mouse's mouth, advancing it along the esophagus towards the stomach. Do not force the needle.
 - Slowly administer the suspension.
 - Withdraw the needle gently.
- Post-Procedure Monitoring:
 - Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing.
 - Continue to monitor the animals according to your experimental protocol and institutional guidelines.

Visualizations

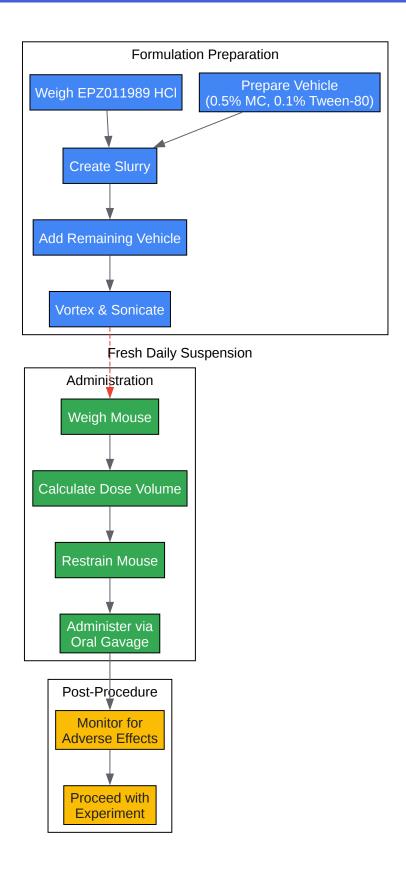




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Caption: Signaling pathway of EZH2 inhibition by EPZ011989.





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Caption: Experimental workflow for EPZ011989 formulation and oral gavage.



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